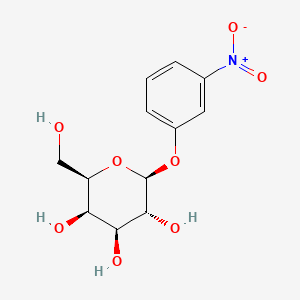

3-Nitrophenyl b-D-galactopyranoside

説明

Contextual Significance of 3-Nitrophenyl β-D-galactopyranoside in Glycoscience Research

3-Nitrophenyl β-D-galactopyranoside is a synthetic compound designed to act as a substrate for the enzyme β-galactosidase. This enzyme is crucial for the hydrolysis of the disaccharide lactose (B1674315) into its constituent monosaccharides, galactose and glucose. The significance of 3-nitrophenyl β-D-galactopyranoside and its isomers, such as ortho-nitrophenyl β-D-galactopyranoside (ONPG) and para-nitrophenyl (B135317) β-D-galactopyranoside (PNPG), lies in their utility as artificial substrates that provide a simple and sensitive colorimetric assay for β-galactosidase activity. wikipedia.orgcaymanchem.com

When β-galactosidase cleaves the glycosidic bond in a nitrophenyl-β-D-galactopyranoside, it releases galactose and a nitrophenol molecule. wikipedia.org While the glycoside itself is colorless, the liberated nitrophenol, particularly at an alkaline pH, develops an intense yellow color that can be measured spectrophotometrically. wikipedia.orgresearchgate.net This property allows researchers to continuously monitor the enzymatic reaction and determine its rate. The intensity of the color produced is directly proportional to the amount of product formed and, therefore, to the enzyme's activity. wikipedia.org This principle is fundamental in various research applications, from purifying and characterizing β-galactosidase to screening for microorganisms that produce the enzyme. nih.govnih.gov

Historical Development of Nitrophenyl Glycosides as Research Probes

The use of nitrophenyl glycosides as chromogenic substrates dates back to the mid-20th century and was a significant advancement in enzymology. Before their development, assaying glycosidase activity was often a cumbersome process. The introduction of these synthetic substrates provided a direct and convenient method for studying enzyme kinetics.

Initially, research focused on the ortho (2-nitro) and para (4-nitro) isomers, ONPG and PNPG respectively. spandidos-publications.compjlss.edu.pk These compounds were readily synthesized and proved to be effective substrates for β-galactosidase from various sources, including the well-studied enzyme from Escherichia coli. nih.govnih.gov The development of these probes enabled researchers to perform detailed kinetic analyses, including the determination of key enzymatic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govpjlss.edu.pk These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. Over the years, the use of nitrophenyl glycosides has expanded beyond basic enzyme characterization to applications in molecular biology, such as using the lacZ gene (which codes for β-galactosidase) as a reporter gene in studies of gene expression. chemimpex.com The 3-nitrophenyl isomer is a logical extension of this chemical class, operating on the same established hydrolytic principle.

Delineation of Key Research Avenues for 3-Nitrophenyl β-D-galactopyranoside

The primary research application for 3-nitrophenyl β-D-galactopyranoside is as a chromogenic substrate for the detection and quantification of β-galactosidase activity. This application can be broken down into several key avenues:

Enzyme Kinetics and Characterization: Like its ortho and para isomers, 3-nitrophenyl β-D-galactopyranoside can be used to study the fundamental properties of β-galactosidases from various organisms. Researchers can determine the optimal pH and temperature for enzyme activity, as well as the kinetic constants Km and Vmax. nih.govpjlss.edu.pk For example, studies on β-galactosidase from Lactobacillus plantarum and Aspergillus oryzae have utilized the ortho isomer, ONPG, to determine these kinetic parameters, demonstrating the substrate's utility in comparing enzyme efficiency from different sources. nih.govpjlss.edu.pk

Screening and Detection: The compound is a valuable tool for identifying and screening for microorganisms that produce β-galactosidase. nih.gov This is particularly relevant in industrial microbiology for finding novel enzymes with desirable properties for applications in the food and pharmaceutical industries, such as in the production of lactose-free dairy products. nih.gov

Reporter Gene Assays: In molecular biology, the gene for β-galactosidase (lacZ) is a common reporter gene. The activity of the expressed enzyme, and thus the level of gene expression, can be easily quantified using a nitrophenyl-β-D-galactopyranoside substrate. chemimpex.com This allows for the study of gene regulation and the function of promoter elements.

Development of Diagnostic and Analytical Kits: The simplicity and reliability of the colorimetric assay make nitrophenyl galactosides suitable for incorporation into diagnostic kits and analytical tests. nih.govmerckmillipore.com For instance, they can be used in hydrogel-based assays for the rapid detection of specific enzymes in a sample. nih.gov

Data on Nitrophenyl β-D-galactopyranosides

The following table summarizes the general properties of nitrophenyl β-D-galactopyranosides and provides specific data for the commonly studied ortho and para isomers. Data for the 3-nitro isomer is less commonly reported in the literature but is expected to have similar chemical properties.

| Property | General Description | 2-Nitrophenyl β-D-galactopyranoside (ONPG) | 3-Nitrophenyl β-D-galactopyranoside | 4-Nitrophenyl β-D-galactopyranoside (PNPG) |

|---|---|---|---|---|

| Synonyms | Nitrophenyl-beta-D-galactoside | ONPG, o-Nitrophenyl-β-D-galactoside wikipedia.org | m-Nitrophenyl-β-D-galactoside | PNPG, p-Nitrophenyl-β-D-galactoside caymanchem.com |

| Molecular Formula | C₁₂H₁₅NO₈ caymanchem.comchemimpex.com | C₁₂H₁₅NO₈ chemimpex.com | C₁₂H₁₅NO₈ | C₁₂H₁₅NO₈ caymanchem.com |

| Molecular Weight | 301.25 g/mol caymanchem.comchemimpex.com | 301.25 g/mol chemimpex.com | 301.25 g/mol | 301.3 g/mol caymanchem.com |

| Appearance | Crystalline solid | White to off-white crystalline powder chemimpex.com | Data not widely available | Solid caymanchem.com |

| Melting Point | Varies by isomer | 195 °C (decomposes) chemimpex.com | Data not widely available | Data not widely available |

| Principle of Use | Chromogenic substrate for β-galactosidase. Enzymatic hydrolysis releases a colored nitrophenol, which can be quantified by spectrophotometry (typically at 405-420 nm) to measure enzyme activity. wikipedia.orgcaymanchem.commerckmillipore.com |

Structure

3D Structure

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(3-nitrophenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-2-6(4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMGHVCRFMITI-YBXAARCKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293757 | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-25-2 | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3150-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Nitrophenyl beta-D-galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003150252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl β-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-nitrophenyl β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 3 Nitrophenyl β D Galactopyranoside

Chemical Synthesis of Nitrophenyl Galactopyranosides

The construction of nitrophenyl galactosides relies on established and modern glycosylation techniques. These methods aim to control the stereochemistry at the anomeric center to selectively produce the β-isomer.

Glycosylation Reactions for β-D-Galactopyranoside Formation

The formation of the β-glycosidic linkage between galactose and a nitrophenol is a critical step that can be achieved through both chemical and enzymatic routes.

Chemical Synthesis: A classic and widely used method for forming O-glycosides is the Koenigs-Knorr reaction. wikipedia.org This reaction typically involves the use of a glycosyl halide, such as acetobromogalactose, as the glycosyl donor and an alcohol (in this case, 3-nitrophenol) as the glycosyl acceptor. The reaction is promoted by heavy metal salts, such as silver carbonate or cadmium carbonate. wikipedia.orgmdpi.com The presence of a participating protecting group, like an acetyl group, at the C-2 position of the galactose donor is crucial. This group provides anchimeric assistance, which directs the incoming alcohol to attack from the opposite face, resulting in the stereoselective formation of the 1,2-trans product, which corresponds to the β-anomer for galactose. wikipedia.org

Enzymatic Synthesis (Transglycosylation): An alternative, greener approach is the use of enzymes, specifically β-galactosidases. These enzymes can catalyze not only hydrolysis but also transglycosylation reactions. In a typical transglycosylation setup, a donor substrate like ortho- or para-nitrophenyl-β-D-galactopyranoside is used to transfer the galactose unit to a desired acceptor molecule. nih.gov For the synthesis of 3-NPG itself, lactose (B1674315) can be used as an inexpensive galactose donor in an enzymatic reaction where 3-nitrophenol (B1666305) acts as the acceptor. Furthermore, β-galactosidases can be employed in chemoenzymatic strategies. For instance, a chemical synthesis might produce an anomeric mixture (α and β isomers) of the nitrophenyl galactoside. A β-specific glycosidase can then be used to selectively hydrolyze the unwanted β-anomer, allowing for the purification of the α-anomer, or vice-versa if an α-specific enzyme were used. mdpi.com

The table below summarizes key aspects of these synthetic approaches.

| Method | Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Key Feature |

| Koenigs-Knorr Reaction | Acetobromogalactose | 3-Nitrophenol | Silver or Cadmium Salts | C-2 participating group ensures β-selectivity. wikipedia.orgmdpi.com |

| Enzymatic Transglycosylation | Lactose or other galactosides | 3-Nitrophenol | β-Galactosidase | High selectivity under mild, aqueous conditions. |

Strategies for Regioselective Functionalization of the Nitrophenyl Aglycone

Modifying the nitrophenyl aglycone of 3-NPG can be challenging due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic substitution. However, this same property makes the ring susceptible to nucleophilic aromatic substitution (SNAr).

A key strategy for functionalizing such electron-deficient aromatic rings involves SNAr reactions. Research on related compounds, such as 1,5-difluoro-2,4-dinitrobenzene (B51812), has demonstrated that fluorine atoms can be sequentially displaced by nucleophiles. In one study, a library of dinitrophenyl thiogalactosides was created by first reacting 1,5-difluoro-2,4-dinitrobenzene with a galactose-derived thiol to displace one fluorine atom. The remaining fluorine was then substituted by a variety of other nucleophiles. rsc.org This approach highlights a viable pathway for modifying nitrophenyl glycosides. For 3-nitrophenyl β-D-galactopyranoside, introducing a good leaving group (like a halogen) onto the nitrophenyl ring would enable subsequent derivatization via SNAr with various nucleophiles (e.g., amines, thiols, azides) to generate a library of analogues with diverse functionalities on the aglycone.

Synthesis of Aromatic and Alkyl Glycoside Analogues for Comparative Studies

To understand the role of the aglycone's structure and electronics, various aromatic and alkyl glycoside analogues are synthesized.

Aromatic Analogues: The ortho- and para-isomers of nitrophenyl β-D-galactopyranoside, ONPG (ortho-nitrophenyl-β-D-galactopyranoside) and pNPG (para-nitrophenyl-β-D-galactopyranoside) respectively, are the most common aromatic analogues. wikipedia.orgcaymanchem.com They are synthesized using the same glycosylation methods described for 3-NPG, such as the Koenigs-Knorr reaction, reacting acetobromogalactose with either 2-nitrophenol (B165410) or 4-nitrophenol. wikipedia.orgresearchgate.net These compounds are invaluable as chromogenic substrates for β-galactosidase, as the release of the corresponding nitrophenolate ion upon hydrolysis results in a yellow color that can be monitored spectrophotometrically. wikipedia.orgcaymanchem.com

Alkyl Glycoside Analogues: Alkyl β-D-galactopyranosides are important for studies where a non-aromatic, and often more biochemically inert, aglycone is required. Several methods are available for their synthesis:

Fischer Glycosylation: This classic method involves reacting galactose directly with an alcohol (e.g., butanol, nonanol) under acidic conditions. However, it typically produces a mixture of anomers (α and β) and ring isomers (pyranoside and furanoside). researchgate.net

Trichloroacetimidate (B1259523) Method: A more modern and selective approach involves activating peracetylated galactose with trichloroacetonitrile (B146778) to form a trichloroacetimidate donor. This donor then reacts with an alkyl alcohol, promoted by a Lewis acid like boron trifluoride etherate, to yield the β-glycoside with high selectivity. researchgate.net

Koenigs-Knorr Reaction: As with aromatic glycosides, reacting acetobromogalactose with various long-chain or functionalized alcohols in the presence of a promoter yields the corresponding alkyl β-D-galactopyranosides. mdpi.comtandfonline.com

The table below outlines common methods for synthesizing alkyl galactoside analogues.

| Method | Galactose Source | Acceptor | Catalyst/Promoter | Outcome |

| Fischer Glycosylation | D-Galactose | Simple Alcohols | Acid (e.g., H₂SO₄) | Mixture of anomers and isomers. researchgate.net |

| Trichloroacetimidate Method | Peracetylated D-Galactose | Various Alcohols | Lewis Acid (e.g., BF₃·OEt₂) | High β-selectivity. researchgate.net |

| Koenigs-Knorr Reaction | Acetobromogalactose | Various Alcohols | Ag₂CO₃ or CdCO₃ | Good β-selectivity. mdpi.comtandfonline.com |

Derivatization of the Galactopyranoside Moiety

The hydroxyl groups of the galactose sugar provide multiple sites for chemical modification, allowing for the synthesis of derivatives with altered properties.

Synthesis of O-Acyl and O-Sulfated 3-Nitrophenyl β-D-galactopyranoside Derivatives

O-Acylation: The hydroxyl groups of the galactopyranoside can be esterified to form O-acyl derivatives. This can be achieved chemically using acylating agents like acetic anhydride (B1165640) or benzoyl chloride in the presence of a base (e.g., pyridine). However, achieving regioselectivity with chemical methods often requires complex protection-deprotection schemes. A more elegant approach is the use of enzymes, such as lipases, in non-aqueous solvents. Lipases can catalyze the regioselective acylation of glycosides, often targeting the primary hydroxyl group at the C-6 position with high preference. This chemoenzymatic strategy avoids the need for protecting groups and proceeds under mild conditions.

O-Sulfation: Sulfated carbohydrates play crucial roles in biological recognition processes. The synthesis of O-sulfated nitrophenyl galactosides can be accomplished through chemoenzymatic strategies. A typical route involves the chemical synthesis of a di-O-sulfo-nitrophenyl-galactoside, for example, at the C-2 and C-6 positions. This is followed by a regioselective enzymatic desulfation using a sulfatase. Certain molluscan sulfatases have been shown to preferentially cleave the sulfate (B86663) group at the secondary C-2 position, leaving the C-6 sulfated product. This method provides access to specific, regioselectively sulfated glycosides that are difficult to obtain by purely chemical means.

Introduction of Azido (B1232118) Groups for Subsequent Chemical Ligation

The introduction of an azido (N₃) group onto the galactose ring provides a chemical handle for "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. This allows the galactoside to be easily ligated to other molecules, such as proteins, surfaces, or fluorescent probes.

An efficient route to introduce an azide (B81097) at the C-3 position of a β-D-galactopyranoside involves a double inversion protocol. researchgate.net The synthesis starts from a 4,6-O-benzylidene protected β-D-galactopyranoside. researchgate.net

The hydroxyl group at C-3 is first activated by converting it into a good leaving group, typically a triflate (trifluoromethanesulfonyl).

This triflate intermediate is then subjected to nucleophilic substitution with an acetate (B1210297) or nitrite (B80452) salt. This proceeds with inversion of configuration (SN2), converting the C-3 center from the galacto configuration to the gulo configuration. researchgate.net

The newly introduced hydroxyl group in the gulo intermediate is then itself triflated.

A second SN2 substitution, this time with sodium azide, inverts the stereocenter back to the original galacto configuration, yielding the desired 3-azido-3-deoxy-β-D-galactopyranoside derivative. researchgate.net

This double inversion strategy is a reliable method for installing the azide group with the correct stereochemistry for bio-orthogonal ligation applications. researchgate.netnih.gov

Conjugation of Nitrophenyl β-D-galactopyranoside Moieties to Polymeric and Multivalent Scaffolds

The attachment of 3-nitrophenyl β-D-galactopyranoside (or its derivatives) to polymeric and multivalent scaffolds is a sophisticated strategy to create neoglycoconjugates. These structures are designed to mimic the multivalent presentation of carbohydrates on cell surfaces, which is crucial for many biological recognition events. The nitrophenyl group, while useful as a chromogenic marker in enzyme assays, typically serves as a chemical handle for further modification and conjugation. The process generally involves the chemical reduction of the nitro group to an amine, creating a reactive aminophenyl galactoside that can be linked to various scaffolds.

Two primary strategies are employed for this conjugation: the polymerization of galactose-containing monomers and the attachment of galactose moieties to pre-existing multivalent scaffolds like dendrimers.

Polymeric Scaffolds (Glycopolymers)

One common approach is to first convert the aminophenyl galactoside into a polymerizable monomer. This is often achieved by reacting the amino group with acryloyl chloride to form an acrylamide-functionalized galactoside. This new monomer can then be copolymerized with other monomers, such as acrylamide, to generate water-soluble glycopolymers. nih.gov This method allows for control over the density of galactose units along the polymer chain.

Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are frequently used to synthesize these glycopolymers. nih.govsigmaaldrich.com RAFT polymerization provides excellent control over the molecular weight and dispersity of the resulting polymers, leading to well-defined materials. nih.govnih.gov The resulting glycopolymers can be designed to study how the presentation and concentration of galactose affect biological processes. nih.gov

Below is a representative synthetic scheme for creating a polyacrylamide-based glycopolymer.

Table 1: Synthesis of Poly(acrylamide-co-acrylamidophenyl β-D-galactopyranoside)

| Step | Description | Reactants | Key Conditions | Resulting Intermediate/Product |

|---|---|---|---|---|

| 1 | Reduction of Nitro Group | 3-Nitrophenyl β-D-galactopyranoside | Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation | 3-Aminophenyl β-D-galactopyranoside nih.gov |

| 2 | Monomer Synthesis | 3-Aminophenyl β-D-galactopyranoside, Acryloyl chloride | Base (e.g., triethylamine) in an aprotic solvent | 3-Acrylamidophenyl β-D-galactopyranoside |

| 3 | Copolymerization | 3-Acrylamidophenyl β-D-galactopyranoside, Acrylamide | Radical initiator (e.g., ammonium (B1175870) persulfate) in aqueous solution | Water-soluble glycopolymer nih.gov |

Multivalent Scaffolds (Glycodendrimers)

Glycodendrimers are highly branched, tree-like molecules with a well-defined number of terminal groups. longdom.org They serve as ideal scaffolds for presenting multiple carbohydrate ligands in a precise spatial arrangement, mimicking the glycans found on cell surfaces. researchgate.net The synthesis of these structures can be achieved through convergent or divergent strategies. longdom.org

In a typical convergent approach, the carbohydrate portion (the dendron) is synthesized first and then attached to a central core. longdom.org For instance, 3-aminophenyl β-D-galactopyranoside can be coupled to a multivalent core that has multiple carboxylic acid groups. Using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), stable amide bonds are formed, linking the galactose units to the scaffold. nih.gov Another powerful method is the use of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition, to attach sugar units to a dendrimer core with high efficiency and specificity.

These multivalent structures are invaluable tools for studying protein-carbohydrate interactions, as the avidity of binding is often dramatically increased compared to the corresponding monovalent sugar. nih.govresearchgate.net

Table 2: Example of Glycodendrimer Synthesis via Amide Coupling

| Scaffold Type | Core Molecule | Functional Groups on Core | Carbohydrate Derivative | Coupling Chemistry | Resulting Conjugate |

|---|---|---|---|---|---|

| Dendrimer | Polyamidoamine (PAMAM), Gen 2 | 16 Carboxylic acid groups | 3-Aminophenyl β-D-galactopyranoside | Amide bond formation (EDC, HATU) nih.gov | 16-valent galactoside-terminated dendrimer |

| Dendrimer | Boltorn™ Hyperbranched Polymer | Multiple hydroxyl groups (activated as esters) | 3-Aminophenyl β-D-galactopyranoside | Amidation | Multivalent galactoside-functionalized polymer |

| Linear Polymer | Poly(acrylic acid) | Multiple carboxylic acid groups | 3-Aminophenyl β-D-galactopyranoside | Amide bond formation (EDC) | Poly(acrylic acid)-graft-galactose |

Enzymatic Hydrolysis and Mechanistic Investigations of 3 Nitrophenyl β D Galactopyranoside

β-Galactosidase Catalysis: Fundamental Enzymatic Aspects

β-Galactosidase is a hydrolase enzyme that plays a critical role in the cleavage of β-glycosidic bonds in galactosides. Its interaction with synthetic substrates like nitrophenyl β-D-galactopyranosides has been fundamental to understanding its catalytic mechanism and kinetics.

The enzymatic hydrolysis of nitrophenyl β-D-galactopyranosides, including the 3-nitro isomer, by β-galactosidase follows a well-established two-step mechanism involving a covalent galactosyl-enzyme intermediate. worthington-biochem.com The active site of the Escherichia coli enzyme contains two key carboxylic acid residues that are essential for catalysis: a nucleophile and an acid/base catalyst.

The process begins with the substrate binding to the enzyme's active site. The catalytic cycle proceeds as follows:

Glycosylation: The glutamic acid residue at position 537 (Glu537) acts as a nucleophile, attacking the anomeric carbon of the galactose moiety. Simultaneously, another glutamic acid residue at position 461 (Glu461) functions as a general acid, protonating the glycosidic oxygen atom linked to the nitrophenyl group. This protonation facilitates the cleavage of the glycosidic bond, leading to the release of the nitrophenol aglycone. This step results in the formation of a covalent bond between the galactose molecule and Glu537, creating a galactosyl-enzyme intermediate. worthington-biochem.com

Deglycosylation: A water molecule then enters the active site and is activated by Glu461, which now acts as a general base. The activated water molecule (as a hydroxide (B78521) ion) attacks the anomeric carbon of the galactosyl-enzyme intermediate, cleaving the covalent bond. This step releases the galactose product and regenerates the free enzyme, ready for another catalytic cycle.

This mechanism is conserved for the hydrolysis of various β-D-galactopyranosides, including the natural substrate lactose (B1674315) and synthetic substrates like o-nitrophenyl-β-D-galactopyranoside (ONPG) and p-nitrophenyl-β-D-galactopyranoside (PNPG). nih.gov The release of the yellow-colored nitrophenolate ion upon hydrolysis allows for a convenient spectrophotometric assay to monitor the enzyme's activity. wikipedia.orgresearchgate.net

The kinetic parameters of an enzyme, namely the Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat), provide quantitative measures of its efficiency and affinity for a substrate. While specific kinetic data for 3-Nitrophenyl β-D-galactopyranoside is not extensively reported, a wealth of information exists for its isomers, ONPG and PNPG, as well as the natural substrate, lactose. These values are crucial for comparison and for understanding the enzyme's behavior.

The Km value represents the substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate; a lower Km suggests higher affinity. Vmax is the maximum rate of reaction when the enzyme is saturated with the substrate. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic parameters for β-galactosidase from different sources with various substrates are summarized below.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat (s⁻¹) | Reference |

|---|---|---|---|---|---|

| Lactobacillus plantarum HF571129 | ONPG | 6.644 | 147.5 | N/A | nih.gov |

| Lactobacillus plantarum HF571129 | Lactose | 23.28 | 10.88 | N/A | nih.gov |

| Aspergillus oryzae | ONPG | 0.800 | 0.0864 (A/min) | N/A | pjlss.edu.pk |

| E. coli | ONPG | 0.24 - 6.64 | N/A | 0.01 - 15.0 | |

| E. coli | Lactose | 23.28 | N/A | 15.0 |

N/A: Not available in the cited source.

These data illustrate that β-galactosidase generally exhibits a higher affinity (lower Km) for the synthetic substrate ONPG compared to its natural substrate, lactose. nih.gov This is often attributed to the properties of the nitrophenyl group.

The rate of enzymatic hydrolysis is significantly influenced by both the structure of the substrate and the conditions of the microenvironment, such as pH, temperature, and the presence of metal ions.

Substrate Structure: The position of the nitro group on the phenyl ring of nitrophenyl β-D-galactopyranosides has a pronounced effect on the hydrolytic rate. The electron-withdrawing nature of the nitro group makes the nitrophenolate a better leaving group, thereby facilitating the cleavage of the glycosidic bond. The relative position (ortho, meta, or para) alters the electronic effects and steric interactions within the enzyme's active site, leading to different kinetic parameters for each isomer.

Microenvironment:

pH: β-galactosidase activity is highly dependent on pH, with the optimal pH typically falling between 6.0 and 8.0 for the E. coli enzyme. worthington-biochem.com The ionization state of the key catalytic residues, Glu461 and Glu537, is crucial for their function as an acid/base catalyst and a nucleophile, respectively.

Temperature: Like most enzymes, β-galactosidase activity increases with temperature up to an optimum point, beyond which the enzyme begins to denature and lose activity. For instance, the enzyme from Lactobacillus plantarum HF571129 shows an optimal temperature of 50°C for both ONPG and lactose hydrolysis. nih.gov

Metal Ions: The activity of β-galactosidase is often dependent on the presence of specific metal ions. The E. coli enzyme, for example, requires Mg²⁺ for full catalytic activity. worthington-biochem.com Monovalent cations can also have a stimulatory effect on the enzyme. worthington-biochem.com

Glycoside Hydrolase Substrate Specificity

β-galactosidase exhibits a high degree of specificity for the glycone portion of its substrate but is more permissive for the aglycone part. nih.gov This allows it to hydrolyze a variety of β-D-galactopyranosides.

The ortho- (ONPG) and para- (PNPG) nitrophenyl isomers are the most commonly used chromogenic substrates for β-galactosidase assays. nih.gov The position of the nitro group influences the substrate's fit into the active site and the stability of the leaving nitrophenolate ion.

While direct comparative kinetic data for 3-nitrophenyl β-D-galactopyranoside is scarce, studies on ONPG and PNPG reveal significant differences. Typically, β-galactosidase from E. coli shows different kinetic constants for these two substrates, reflecting subtle differences in how the enzyme's active site accommodates the differently positioned nitro group. The enzyme is promiscuous enough to tolerate various aglycones, but the specific orientation and electronic properties of the leaving group can fine-tune the reaction kinetics. nih.gov For instance, kinetic analyses have shown that β-galactosidase from E. coli has a higher affinity for ONPG than for lactose.

| Substrate Isomer | General Observations on Hydrolysis | Reference |

|---|---|---|

| o-Nitrophenyl β-D-galactopyranoside (ONPG) | A widely used chromogenic substrate. The enzyme often shows high affinity (low Km) for ONPG. Its hydrolysis releases o-nitrophenol, which is yellow and measured at 420 nm. | nih.govwikipedia.org |

| p-Nitrophenyl β-D-galactopyranoside (PNPG) | Also a common chromogenic substrate. It is used to determine substrate specificity for various β-galactosidases. Upon cleavage, it releases p-nitrophenol, which is quantified at 420 nm. | nih.govcaymanchem.com |

| 3-Nitrophenyl β-D-galactopyranoside | Less common in literature and assays compared to o- and p-isomers. Specific kinetic data is not readily available for direct comparison. |

The specificity of β-galactosidase is primarily directed towards the galactopyranosyl moiety of the substrate. The hydroxyl groups at the C2, C3, and C4 positions of the galactose ring must be present in the correct stereochemical orientation for effective binding and catalysis. nih.gov

This high specificity means that the enzyme shows little to no activity towards other nitrophenyl glycosides where the sugar part is different:

Nitrophenyl β-D-glucopyranoside: This is a substrate for β-glucosidase, not β-galactosidase. The difference in the orientation of the hydroxyl group at the C4 position (axial in galactose, equatorial in glucose) is a key recognition factor that prevents β-galactosidase from efficiently hydrolyzing glucopyranosides.

Nitrophenyl β-D-mannopyranoside: This compound serves as a substrate for β-mannosidase. The different stereochemistry at the C2 position of mannose compared to galactose prevents it from being a substrate for β-galactosidase. gbiosciences.com

Nitrophenyl β-D-xylopyranoside: While β-galactosidase can catalyze the synthesis of galactopyranosyl-xylopyranosides, indicating some interaction with xylose, its hydrolytic activity is highly specific for the galactosyl residue. nih.govcarlroth.com

2-Nitrophenyl-β-D-fucoside: This compound has been shown to act as an inhibitor of β-galactosidase synthesis, highlighting the enzyme system's ability to distinguish between closely related sugar analogs. nih.gov

Influence of Anomeric Configuration on Enzyme Recognition and Hydrolysis

The specific three-dimensional orientation of the glycosidic bond is a critical determinant for enzyme recognition and catalysis. In 3-Nitrophenyl β-D-galactopyranoside, the galactosyl moiety is linked to the nitrophenyl group via a β-anomeric configuration. This specific stereochemistry is paramount for its role as a substrate for β-galactosidases.

The term anomeric configuration refers to the stereoisomeric relationship at the anomeric carbon (C1) of the sugar ring, which is created during the cyclization of the monosaccharide. wikipedia.org For galactose, this results in two anomers: α and β. The β-configuration, as found in 3-Nitrophenyl β-D-galactopyranoside, means the substituent at the anomeric carbon (the 3-nitrophenoxy group) is in an equatorial position relative to the pyranose ring. This orientation is specifically recognized by the active site of β-galactosidase enzymes. wikipedia.org

Enzyme-substrate specificity is highly dependent on the precise fit between the substrate and the enzyme's active site. The architecture of the β-galactosidase active site is tailored to accommodate the β-anomer of galactosides. Studies on the anomeric specificity of β-galactosidase from Escherichia coli have shown that the enzyme can differentiate between anomers, although the preference can vary with the substrate's aglycone part. For instance, while the enzyme hydrolyzes α-lactose more rapidly than β-lactose, the fundamental recognition is for the galactopyranose structure. nih.gov This specificity for the anomeric configuration directly impacts the kinetic parameters of the hydrolysis reaction. The configuration of other substituents on the sugar ring also influences the stability and reactivity of the anomeric center. acs.org

Table 1: Comparative Kinetic Parameters for β-Galactosidase with Different Substrates

This table illustrates how kinetic parameters can differ based on the substrate structure, including the anomeric linkage. Data for lactose anomers are shown to exemplify the principle of anomeric specificity.

| Substrate | Enzyme Source | Km (mM) | Vmax (Relative Units) | Reference |

|---|---|---|---|---|

| α-Lactose | E. coli | Same as β-lactose | ~2x faster than β-lactose | nih.gov |

| β-Lactose | E. coli | Same as α-lactose | Baseline | nih.gov |

| p-Nitrophenyl-β-D-galactopyranoside | Caldariella acidophila | Exhibits substrate inhibition/activation, does not follow simple Michaelis-Menten kinetics | nih.gov | |

| o-Nitrophenyl-β-D-galactopyranoside | Kluyveromyces lactis | Hydrolysis rate is sensitive to metal ions (Mg2+, Mn2+) and pH | nih.gov |

Enzymatic Inhibition Studies Utilizing 3-Nitrophenyl β-D-galactopyranoside as a Substrate

3-Nitrophenyl β-D-galactopyranoside (and its ortho- and para-isomers) is a widely used chromogenic substrate in enzymatic inhibition studies. caymanchem.combiocompare.com Its utility stems from the fact that it is colorless, but its hydrolysis by β-galactosidase yields galactose and 3-nitrophenol (B1666305). researchgate.net In an alkaline solution, the liberated 3-nitrophenol (or its isomers) forms a yellow-colored nitrophenolate ion, which can be quantified by measuring its absorbance, typically at a wavelength of 405-420 nm. researchgate.nettaylorandfrancis.comoiv.int This colorimetric assay provides a simple and continuous method to monitor the rate of the enzymatic reaction.

In inhibition studies, the activity of β-galactosidase is measured in the presence and absence of a potential inhibitor. By adding a test compound to the reaction mixture containing the enzyme and 3-nitrophenyl β-D-galactopyranoside, researchers can determine if the compound inhibits the enzyme's activity. A reduction in the rate of yellow color formation indicates inhibition.

This assay allows for the characterization of the type of inhibition. For example:

Competitive Inhibition: The inhibitor competes with the substrate (3-nitrophenyl β-D-galactopyranoside) for binding to the active site of the enzyme. Galactose, a product of the reaction, acts as a competitive inhibitor. researchgate.net

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its efficiency. Iodine is an example of a non-competitive inhibitor for β-galactosidase. researchgate.net

Substrate Inhibition: At very high concentrations, the substrate itself can sometimes bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate. This phenomenon has been observed with p-nitrophenyl-β-D-galactopyranoside and β-galactosidase from certain organisms. nih.gov

The use of this substrate is crucial for screening potential therapeutic agents, understanding enzyme mechanisms, and characterizing the effects of different molecules on enzyme function. nih.gov

Table 2: Examples of Inhibitors Studied Using Nitrophenyl-β-D-galactopyranosides

This table provides examples of different types of inhibitors and their effects on the hydrolysis of nitrophenyl-β-D-galactopyranoside by β-galactosidase.

| Inhibitor | Type of Inhibition | Effect on Enzyme Kinetics | Reference |

|---|---|---|---|

| Galactose | Competitive | Increases apparent Km, Vmax remains unchanged. Competes with substrate for the active site. | researchgate.net |

| Iodine | Non-competitive | Decreases Vmax, Km remains unchanged. Alters the shape of the active site. | researchgate.net |

| High concentrations of p-Nitrophenyl-β-D-galactopyranoside | Substrate Inhibition | Reaction rate decreases at supra-optimal substrate concentrations. | nih.gov |

| Heavy metal ions (e.g., Ca2+) | Inhibition (General) | Inhibit the activity of most β-galactosidases. | vup.sk |

Molecular Recognition and Structural Biology of Nitrophenyl β D Galactopyranoside Interactions

Spectroscopic Characterization of Molecular Conformations and Dynamics

Spectroscopic methods are indispensable for elucidating the three-dimensional structures and dynamic behaviors of molecules in solution. These techniques provide detailed insights into the conformational preferences of 3-nitrophenyl β-D-galactopyranoside and how they are influenced by its environment and binding partners.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (e.g., 1H, 19F NMR for Intermolecular Interactions)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for characterizing molecular structure and interactions at an atomic level. semanticscholar.org Proton (¹H) NMR can be utilized to observe changes in the chemical environment of the protons on both the 3-nitrophenyl and galactopyranoside moieties upon interaction with other molecules, such as host systems or enzyme active sites. These chemical shift perturbations provide direct evidence of binding and can help map the interaction interface.

Furthermore, the introduction of a fluorine atom, as in analogs like 2-fluoro-4-nitrophenyl β-D-galactopyranoside (OFPNPG) and 4-fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG), enables the use of fluorine-19 (¹⁹F) NMR. nih.govresearchgate.net ¹⁹F NMR offers several advantages, including a high sensitivity and the absence of background signals in biological systems. researchgate.netnih.gov The ¹⁹F chemical shift is highly sensitive to the local microenvironment, making it an excellent probe for studying intermolecular interactions. researchgate.net For instance, the enzymatic hydrolysis of OFPNPG by β-galactosidase results in a significant upfield shift of the ¹⁹F NMR signal, allowing for real-time monitoring of enzyme activity. nih.gov This approach has been successfully used to differentiate between wild-type and lacZ-expressing cancer cells in vivo. nih.govresearchgate.net

Analysis of Non-Covalent Interactions Governing Recognition

The specificity and stability of molecular complexes are dictated by a delicate balance of non-covalent interactions. For 3-nitrophenyl β-D-galactopyranoside, these forces are crucial for its recognition by enzymes and other host molecules.

Aromatic Stacking and CH/π Interactions Involving the Nitrophenyl Moiety

The nitrophenyl group of the molecule plays a significant role in molecular recognition through aromatic stacking and CH/π interactions. Aromatic stacking, or π-π interactions, can occur between the electron-rich nitrophenyl ring and other aromatic residues, such as those found in the active sites of enzymes. nih.gov These interactions contribute to the stabilization of the bound complex.

CH/π interactions, where a C-H bond acts as a weak hydrogen bond donor to an aromatic π-system, are also critical. In the context of galectin-3, for example, CH/π interactions between the galactose residue and a tryptophan in the binding site are essential for glycan binding. nih.gov Similar interactions are expected to contribute to the binding of the nitrophenyl moiety of 3-nitrophenyl β-D-galactopyranoside within the hydrophobic pockets of receptor proteins.

Role of Van der Waals Forces in Molecular Association

Van der Waals forces, though individually weak, collectively contribute significantly to the stability of molecular complexes. These non-specific attractive forces arise from temporary fluctuations in electron density and are crucial for the close packing of molecules. In the binding of 3-nitrophenyl β-D-galactopyranoside, van der Waals interactions occur between the entire ligand and the receptor, particularly within sterically complementary regions of the binding site. The hydrophobic nitrophenyl group, in particular, engages in favorable van der Waals contacts within nonpolar pockets of a receptor.

Host-Guest Complexation Studies (e.g., with Cyclodextrins)

Cyclodextrins, a family of cyclic oligosaccharides, are well-known for their ability to form inclusion complexes with a variety of guest molecules, including aromatic compounds. mdpi.comnih.gov The hydrophobic inner cavity of cyclodextrins provides an ideal environment for the nonpolar nitrophenyl group of 3-nitrophenyl β-D-galactopyranoside, while the hydrophilic exterior ensures water solubility.

The formation of these host-guest complexes can be studied using various techniques, including NMR spectroscopy, which can detect changes in the chemical shifts of both the host and guest molecules upon complexation. frontiersin.org The stoichiometry and binding constants of these complexes can be determined, providing quantitative insights into the strength of the interaction. These studies serve as a model for understanding the more complex interactions that occur in biological systems. nih.gov The primary driving forces for the inclusion of the nitrophenyl moiety into the cyclodextrin (B1172386) cavity are hydrophobic and van der Waals interactions. rsc.org

Below is a table summarizing key aspects of the interactions of nitrophenyl β-D-galactopyranosides:

| Interaction Type | Interacting Moiety | Key Features | Relevant Techniques |

| ¹⁹F NMR | Fluorinated Nitrophenyl | High sensitivity, no background signal in biological systems. researchgate.netnih.gov | NMR Spectroscopy |

| Aromatic Stacking | Nitrophenyl Ring | π-π interactions with aromatic residues. nih.gov | X-ray Crystallography, NMR |

| CH/π Interactions | Galactose & Nitrophenyl | Weak hydrogen bonds to aromatic systems. nih.gov | NMR, Computational Modeling |

| Hydrogen Bonding | Galactopyranoside | Directional interactions with polar residues. | X-ray Crystallography, IR |

| Van der Waals Forces | Entire Molecule | Non-specific attractive forces. | Calorimetry, Computational Modeling |

| Host-Guest Complexation | Nitrophenyl Ring | Inclusion in hydrophobic cavities of hosts like cyclodextrins. mdpi.com | NMR, UV-Vis Spectroscopy |

Thermodynamic Analysis of Binding Events and Energetics of Interaction

The binding of galactose derivatives, including nitrophenyl galactosides, to proteins like galectin-3 is primarily driven by enthalpy. nih.gov This indicates that the formation of favorable interactions, such as hydrogen bonds and van der Waals contacts, is the main contributor to the binding affinity. Isothermal titration calorimetry (ITC) is a key technique used to dissect these thermodynamic parameters.

Table 1: Thermodynamic Parameters for Ligand Binding to Human Galectin-3 at 280 K This table is representative of the types of thermodynamic data obtained for galactose derivatives and is based on findings for related compounds.

| Ligand | Binding Affinity (Ka, M-1) | Enthalpy Change (ΔH°, kJ/mol) | Entropy Change (TΔS°, kJ/mol) |

|---|---|---|---|

| Lactose (B1674315) | 3.5 x 104 | -35.1 | -9.6 |

| A-tetrasaccharide | 1.3 x 106 | -102.0 | -64.4 |

Influence of Stereochemistry on Host-Guest Binding Profiles

The stereochemistry of both the host (e.g., an enzyme or receptor) and the guest (e.g., 3-nitrophenyl β-D-galactopyranoside) is a critical determinant of binding specificity and affinity. The precise three-dimensional arrangement of functional groups dictates the complementarity of the interacting surfaces. In protein-carbohydrate interactions, the orientation of hydroxyl groups on the sugar ring is paramount for forming specific hydrogen bond networks with the protein's binding site.

Subtle changes in stereochemistry can lead to significant differences in binding. nih.gov For metal-organic cages, the stereochemistry at the metal centers can influence guest binding, and this effect can be cooperatively amplified. nih.gov Similarly, in biological systems, the chirotopic nature of enzyme active sites leads to stereoselective recognition of substrates. nih.gov The β-anomeric configuration of 3-nitrophenyl β-D-galactopyranoside is crucial for its recognition by β-galactosidase, which is specific for this stereoisomer. The enzyme's active site is exquisitely shaped to accommodate the β-linkage, while discriminating against the α-anomer.

Computational Chemistry Approaches to Interaction Modeling

Computational methods are indispensable for elucidating the intricacies of molecular interactions at an atomic level.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and energetics of molecular systems. It has been employed to study the decomposition of molecules on metal surfaces and to analyze trends in reaction pathways. rsc.org For carbohydrate-protein interactions, DFT calculations, often combined with dispersion corrections (like B3LYP-D3), can accurately compute interaction energies. chemrxiv.org

Table 2: Average Interaction Energies of Galactose-Aromatic Amino Acid Pairs Calculated by DFT

| Interaction Type | Average B3LYP-D3 Interaction Energy (kcal/mol) |

|---|---|

| CH–π Stacking | -6.1 |

| Hydrogen Bonding | -4.4 |

| Other Close Contacts | -3.2 |

Quantum mechanical (QM) calculations are essential for exploring the conformational space of flexible molecules like 3-nitrophenyl β-D-galactopyranoside and for mapping their energy landscapes. Methods like DFT at the B3LYP/6-311++G** level of theory have been used to optimize the geometries of various conformers of D-galactopyranose. nih.gov

These calculations reveal that the orientation of the hydroxyl groups and their potential for intramolecular hydrogen bonding significantly influence the relative energies of different conformers. nih.gov For galactopyranose, in vacuo calculations have shown a preference for the α-anomer over the β-anomer in both the ⁴C₁ and ¹C₄ chair conformations. nih.gov Understanding the conformational preferences of the free ligand is a crucial first step in analyzing its bound conformation within a protein active site.

Crystallographic Insights into Enzyme-Substrate and Ligand-Binding Protein Complexes (e.g., with β-galactosidase, LacY)

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering direct visualization of how ligands like nitrophenyl-β-D-galactopyranoside bind to their protein targets.

In the LacYWW/NPG/Nb9047 complex, the NPG molecule is held in place by a network of hydrogen bonds with surrounding amino acid residues. nih.gov The structural alignment of the NPG-bound and apo (unbound) forms of LacY shows that the side chains involved in sugar binding maintain their positions, suggesting a pre-formed binding pocket. nih.gov This provides a structural basis for the initial steps of substrate recognition and transport. While the provided information focuses on the α-anomer, the general principles of binding within the LacY cavity are relevant to the β-anomer as well.

Advanced Applications of 3 Nitrophenyl β D Galactopyranoside in Biochemical Assays and Biological Probes

Optimization of Colorimetric and Spectrophotometric Assays for β-Galactosidase Activity

The hydrolysis of nitrophenyl-β-D-galactosides by β-galactosidase is a cornerstone of biochemical assays for quantifying enzyme activity. The reaction produces a nitrophenolate ion under alkaline conditions, which is intensely colored and allows for sensitive detection.

Development of High-Throughput Screening Methodologies

High-throughput screening (HTS) assays are essential for the rapid evaluation of large compound libraries, for instance, in the search for new enzyme inhibitors or activators. The colorimetric assay using nitrophenyl galactosides is well-suited for adaptation to HTS formats.

Methodologies have been developed to screen for antimicrobial agents against various pathogens by assessing their impact on bacterial processes, which can include the use of reporter enzymes like β-galactosidase. In a broader context, HTS assays for other enzymes, such as α-galactosidase, have been established by screening vast libraries of compounds for potential inhibitors or activators.

A significant advancement in this area is the simplification of the assay protocol for microplate readers, which is the foundation of HTS. A single-step method for measuring β-galactosidase activity in E. coli has been developed, drastically reducing handling time and making it suitable for screening a large number of samples simultaneously. This method circumvents the need for hazardous organic solvents like chloroform (B151607) for cell permeabilization, instead using a reagent that allows for direct measurement in the culture plate.

Microplate-Based Assay Development and Miniaturization

The transition of β-galactosidase assays from single-cuvette spectrophotometers to a 96-well microplate format represents a key step in miniaturization and increased throughput. This adaptation is crucial for modern molecular biology and biochemical research.

A single-step protocol has been described that combines cell lysis and substrate reaction in a single mixture within a microtiter plate. This approach uses a non-denaturing cell permeabilization reagent, allowing for kinetic measurements of both cell density (at OD₆₀₀) and color development from ONPG hydrolysis (at OD₄₂₀) in a microplate reader. This streamlined process reduces handling time by as much as 90% compared to traditional methods and improves consistency across samples. The use of p-Nitrophenyl-β-D-galactopyranoside is also common in various assay formats, including microplates and auto-analyzers.

Table 1: Comparison of Traditional vs. Microplate-Based β-Galactosidase Assay

| Feature | Traditional Miller Assay | Single-Step Microplate Assay |

|---|---|---|

| Format | Individual test tubes | 96-well microplate |

| Cell Lysis | Chloroform / SDS | PopCulture Reagent / Lysozyme |

| Handling Time | High (multiple transfers) | Low (single addition) |

| Throughput | Low | High |

| Reagent Hazard | High (chloroform) | Low |

This table summarizes the advantages of microplate-based assays for β-galactosidase activity.

Design and Evaluation of Novel Hydrogel-Based Assay Systems Utilizing 3-Nitrophenyl β-D-galactopyranoside

Novel assay systems have been developed using hydrogels to entrap chromogenic substrates, creating stable, ready-to-use diagnostic tools. A notable example is a colorimetric test for β-galactosidase using a gelatine-based hydrogel with entrapped ortho-Nitrophenyl-β-D-galactopyranoside (ONPG). gbiosciences.comxindaobiotech.com

In this system, a solution containing β-galactosidase is applied to the surface of the transparent hydrogel. The enzyme diffuses into the matrix and hydrolyzes the entrapped ONPG, releasing o-nitrophenol and causing a distinct yellow color change. gbiosciences.comxindaobiotech.comxdbiochems.com The intensity of the color correlates with the concentration of the enzyme, allowing for semi-quantitative analysis. gbiosciences.comxindaobiotech.com

This hydrogel-based test offers several advantages:

Effective Detection: The assay can detect β-galactosidase concentrations as low as 0.6 mg/L. gbiosciences.comnih.gov

Wide pH Range: It is applicable across a broad pH range from 4.0 to 9.0. gbiosciences.comxindaobiotech.com

Rapid Response: A visible color change can be observed in as little as 1 to 30 minutes. gbiosciences.comxindaobiotech.com

Long-Term Stability: The ONPG-containing hydrogel matrices are stable for up to 90 days when stored at 4°C. gbiosciences.comxindaobiotech.com

Table 2: Performance of Hydrogel-Based ONPG Assay for β-Galactosidase Detection

| Parameter | Result | Source(s) |

|---|---|---|

| Detection Limit | ≥ 0.6 mg/L | gbiosciences.comnih.gov |

| Response Time | 1 - 30 minutes | gbiosciences.comxindaobiotech.com |

| Effective pH Range | 4.0 - 9.0 | gbiosciences.comxindaobiotech.com |

| Storage Stability (4°C) | 90 days | gbiosciences.comxindaobiotech.com |

This table presents key performance indicators of a gelatin-hydrogel assay system containing ONPG.

Utilization as a Reporter Molecule in Molecular Biology and Gene Expression Studies

Nitrophenyl-β-D-galactosides are invaluable tools in molecular biology, where the activity of the β-galactosidase enzyme (encoded by the lacZ gene) serves as a reporter for the expression of a gene of interest.

Integration with LacZ Reporter Gene Systems for Gene Expression Monitoring

The E. coli lacZ gene is one of the most widely used reporter genes in biology. nih.govscbt.comchemsynlab.com In a typical reporter assay, the promoter of a gene of interest is fused to a promoter-less lacZ gene. nih.gov The resulting construct is introduced into cells, and the expression of the gene of interest is quantified by measuring the activity of the β-galactosidase produced. nih.govchemsynlab.com

The enzymatic assay most commonly uses ONPG. nih.govscbt.com The colorless substrate is cleaved by β-galactosidase into galactose and yellow o-nitrophenol, providing a simple and inexpensive colorimetric readout that is proportional to the promoter's activity. chemsynlab.com This system is highly versatile and can be used to study gene regulation in a wide range of organisms and conditions, from bacteria to whole mouse embryos. nih.gov While ONPG is an excellent substrate for the assay, it cannot induce the lac operon itself; therefore, an inducer like IPTG is required when working with systems where lacZ expression is under its native regulation.

Development of Fluorinated Nitrophenyl β-D-galactopyranoside Derivatives for Non-Invasive Imaging (e.g., 19F NMR Reporter Gene Imaging)

A significant advancement in reporter gene technology is the development of probes for non-invasive in vivo imaging. Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) is a powerful modality for this purpose due to the high sensitivity of the ¹⁹F nucleus and the absence of a natural ¹⁹F background signal in biological tissues.

Researchers have designed and synthesized fluorinated derivatives of nitrophenyl β-D-galactopyranoside to act as ¹⁹F NMR reporter molecules for β-galactosidase activity. A prototype molecule, 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG), was developed for this purpose.

The principle of this technique is as follows:

The fluorinated substrate (e.g., PFONPG) exhibits a specific ¹⁹F NMR chemical shift.

When cells expressing the lacZ gene take up this substrate, the β-galactosidase enzyme cleaves the glycosidic bond.

This cleavage releases the fluorinated aglycone (e.g., 4-fluoro-2-nitrophenol), which has a distinctly different ¹⁹F NMR chemical shift from the parent substrate.

This large chemical shift response (a change of 5-10 ppm) allows for the non-invasive detection and quantification of enzyme activity, and thus gene expression, within living organisms.

This approach has been demonstrated to reveal lacZ gene activity in tumor xenografts in mice, showcasing its potential for monitoring gene therapy and other biological processes in vivo.

Table 3: Examples of Fluorinated Reporter Molecules for β-Galactosidase Detection

| Compound Name | Abbreviation | Detection Principle | Application | Source(s) |

|---|---|---|---|---|

| 4-Fluoro-2-nitrophenyl-β-D-galactopyranoside | PFONPG | ¹⁹F NMR chemical shift change upon cleavage | Non-invasive in vivo gene expression imaging | |

| Fluoroaroylhydrazone β-D-galactopyranoside | - | Dual ¹⁹F NMR and ¹H MRI contrast generation | In vivo enzyme activity detection in tumors |

This table highlights novel fluorinated derivatives of galactopyranosides designed for advanced in vivo imaging applications.

Application in the Development of Glycosidase Model Systems and Enzyme Mimics

Nitrophenyl-β-D-galactosides are invaluable tools for studying the kinetics and mechanisms of glycosidase enzymes. Their simple structure allows them to act as analogs of natural substrates, and the release of the colored nitrophenolate ion upon hydrolysis provides a straightforward method for monitoring enzyme activity. wikipedia.orgresearchgate.net

Glycosidase Model Systems: Ortho- and para-nitrophenyl-β-D-galactosides serve as model substrates to probe the activity of β-galactosidases. For instance, o-NPG is widely used in laboratory settings to provide a colorimetric endpoint to measure the cleavage of glycosidic bonds by lactase. researchgate.net The hydrolysis of the colorless o-NPG by β-galactosidase yields galactose and o-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 420 nm. wikipedia.orgresearchgate.net This system allows researchers to easily estimate enzyme activity and study enzyme kinetics under various conditions. researchgate.net

A study on a β-galactosidase from Penicillium simplicissimum utilized o-NPG to determine the enzyme's hydrolytic activity and to investigate the optimal pH and temperature conditions. scielo.br Similarly, hydrogel-based colorimetric assays have been developed using entrapped o-NPG to detect β-galactosidase activity, creating a stable and rapid testing system. nih.gov These models are crucial for understanding enzyme function and for screening large numbers of potential enzyme inhibitors.

Enzyme Mimics: The principles of enzymatic hydrolysis of nitrophenyl galactosides also extend to the development of artificial enzyme mimics. These synthetic systems aim to replicate the catalytic activity of natural enzymes. While specific examples using 3-nitrophenyl β-D-galactopyranoside are not prominent in the literature, the hydrolysis of its isomers is a standard benchmark for assessing the catalytic efficiency of newly designed enzyme mimics.

Research Tool in Pharmaceutical Discovery and Glycoconjugate Design

The chromogenic properties of nitrophenyl galactosides make them essential research tools in the fields of pharmaceutical discovery and glycoconjugate design.

Pharmaceutical Discovery: In pharmaceutical research, these substrates are employed in high-throughput screening assays to identify and characterize inhibitors of specific glycosidases. nih.gov As aberrant glycosidase activity is implicated in numerous diseases, including lysosomal storage disorders, diabetes, and cancer, finding potent and selective inhibitors is a key therapeutic strategy. The enzymatic assay using o-NPG or p-NPG provides a reliable and reproducible method for screening compound libraries for potential drug candidates. caymanchem.com For example, the effect of competitive inhibitors, such as galactose, on lactase activity can be effectively demonstrated and quantified using the o-NPG assay. researchgate.net

Glycoconjugate Design: Nitrophenyl galactosides are also pivotal in the synthesis of more complex carbohydrates and glycoconjugates through a process called transglycosylation. In this reaction, a glycosidase enzyme transfers the galactose moiety from the nitrophenyl galactoside donor to an acceptor molecule, forming a new glycosidic bond. nih.gov

Research has shown that β-galactosidases can catalyze the regioselective synthesis of disaccharide glycosides using nitrophenyl galactosides as donors. For example, the β-D-galactosidase from Bacillus circulans has been used to synthesize β-Gal-(1→3)-linked disaccharides using p-nitrophenyl-α-N-acetylgalactosaminide as an acceptor, achieving high yields. nih.gov Similarly, the enzyme from porcine liver has been used for the synthesis of β-Gal-(1→6)-linked disaccharides. nih.gov This enzymatic approach provides a powerful method for creating specific carbohydrate structures that can be used as biological probes or as building blocks for therapeutic glycoconjugates.

The following table summarizes key research findings involving the use of o-NPG and p-NPG in these advanced applications.

| Application Area | Isomer Used | Enzyme/System Studied | Key Finding | Reference(s) |

| Glycosidase Model System | o-NPG | β-galactosidase from Kluyveromyces lactis | Development of a hydrogel-based colorimetric assay for stable and rapid enzyme detection. | nih.gov |

| Glycosidase Model System | o-NPG | Lactase (β-galactosidase) | Demonstration of a cost-effective method for studying enzyme kinetics and competitive inhibition. | researchgate.net |

| Glycosidase Model System | p-NPG | β-galactosidase from Thermotoga maritima | Used to determine the substrate specificity of a thermostable β-galactosidase. | caymanchem.com |

| Glycoconjugate Design | o-NPG & p-NPG | β-D-galactosidases (porcine liver, B. circulans) | Regioselective synthesis of (1→3)- and (1→6)-linked disaccharide glycosides via transglycosylation. | nih.gov |

| Pharmaceutical Discovery | o-NPG | β-galactosidase (LacZ) | Used in a single-tube medium for screening Salmonella by detecting β-galactosidase, urease, and indole (B1671886) production. | nih.gov |

Emerging Research Directions for 3 Nitrophenyl β D Galactopyranoside

Design of Next-Generation Analogues with Tailored Specificity and Enhanced Sensitivity

The quest for improved enzyme substrates has led to the design and synthesis of novel analogues of nitrophenyl galactosides with enhanced features. While 3-NPG and its isomer, o-nitrophenyl-β-D-galactopyranoside (ONPG), are effective, their sensitivity can be a limiting factor in certain applications. hpst.cz Research is focused on developing substrates with higher molar extinction coefficients, which allows for the detection of lower levels of enzyme activity.

One approach involves the modification of the nitrophenyl group or the galactopyranoside moiety to create substrates with superior kinetic properties. For instance, substrates like chlorophenol red-β-D-galactopyranoside (CPRG) have been shown to be up to 10 times more sensitive than ONPG. hpst.cz Other chromogenic substrates that produce colored precipitates with different spectral properties, such as Salmon-gal (6-chloro-3-indolyl-β-D-galactopyranoside) and Magenta-gal (5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside), offer alternatives to the commonly used X-gal and provide enhanced sensitivity in certain contexts. nih.govbiotium.com

Furthermore, fluorogenic substrates represent a significant leap in sensitivity. Analogues that release a fluorescent product upon enzymatic cleavage enable the detection of minute amounts of β-galactosidase activity. For example, resorufin-β-d-galactopyranoside is used in single-molecule enzyme assays due to the highly fluorescent nature of the released resorufin. nih.gov The development of a 4-fluoro-2-nitrophenyl-β-D-galactopyranoside (PFONPG) as a prototype ¹⁹F NMR-sensitive molecule opens up possibilities for in vivo imaging of enzyme activity. researchgate.net

A comparison of various chromogenic substrates for β-galactosidase is presented in the table below.

| Substrate Name | Abbreviation | Color of Product | Maximum Absorbance (nm) |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside | X-Gal | Dark Blue | 615 |

| 6-Chloro-3-indoxyl-β-D-galactopyranoside | Rose-β-D-Gal | Pink | ~540 |

| 5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside | Red-β-D-Gal | Red/Magenta | ~565 |

| o-Nitrophenyl-β-D-galactopyranoside | ONPG | Yellow | 420 |

| Chlorophenol red-β-D-galactopyranoside | CPRG | Dark Red | 570-595 |

Integration into High-Resolution Biophysical Characterization Techniques beyond Established Methods

The application of 3-NPG and its analogues is expanding beyond traditional spectrophotometric assays into more sophisticated biophysical techniques. These advanced methods allow for the study of enzyme kinetics and cellular processes at the single-cell and even single-molecule level.

Fluorescence-Activated Cell Sorting (FACS) is a powerful technique for analyzing and sorting heterogeneous cell populations. nih.govpnnl.govbio-rad.com By using fluorogenic β-galactosidase substrates, cells expressing the lacZ reporter gene can be viably stained and sorted based on the level of fluorescence, which correlates with enzyme activity. nih.gov This enables the isolation of specific cell populations for further analysis or cloning, providing insights into gene expression regulation and cellular heterogeneity. pnnl.govnih.gov

Single-Molecule Enzyme Kinetics allows for the direct observation of individual enzyme molecules in real-time, revealing dynamic fluctuations in catalytic activity that are hidden in bulk measurements. nih.gov Fluorogenic substrates like resorufin-β-D-galactopyranoside are essential for these studies, as the release of a single fluorescent product molecule can be detected. nih.gov This approach has been used to study the inhibition kinetics of single β-galactosidase molecules, providing a deeper understanding of enzyme mechanisms. nih.gov

Surface Plasmon Resonance (SPR) is another technique where nitrophenyl galactosides could be utilized to study enzyme-substrate interactions in real-time. While not explicitly detailed in the provided search results for 3-NPG, SPR is a powerful tool for measuring the binding affinity and kinetics of interactions between biomolecules.

Predictive Modeling and Data Science Applications in Glycoside Research

The fields of predictive modeling and data science are increasingly being applied to glycoside research to accelerate the discovery and optimization of enzyme substrates and inhibitors. Machine learning algorithms can be trained on existing data to predict the activity of new compounds, saving time and resources in the laboratory.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. rsc.org For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on various molecular descriptors. mdpi.com Such models can be applied to newly designed nitrophenyl galactoside analogues to predict their potential bioactivity and guide synthetic efforts towards compounds with desired properties.

Machine Learning for Glycosidase Activity Prediction is a rapidly developing area. mdpi.commdpi.com Researchers are using machine learning models, such as random forests and artificial neural networks, to predict the substrate specificity of glycosyltransferases and the activity of glycosidases. mdpi.comnih.govengconfintl.org These models can be trained on large datasets of known enzyme-substrate interactions to identify patterns and make predictions for new, uncharacterized enzymes or potential substrates. mdpi.comengconfintl.org For example, machine learning models have been successfully used to predict α-glucosidase inhibitors from a large database of plant secondary metabolites. nih.gov This approach holds significant promise for the discovery of novel and more potent glycosidase substrates and inhibitors. nih.gov

The table below summarizes some machine learning approaches applied to glycosidase research.

| Machine Learning Approach | Application in Glycoside Research | Reference |

| Random Forest, Artificial Neural Network (ANN) | Classification of glycosidase activities from Bifidobacterium species. | mdpi.com |

| Logistic Regression, CatBoost | Prediction of thermostable β-glucosidases based on structural signatures. | mdpi.com |

| Random Forest with RDKit fingerprint | Prediction of potential α-glucosidase inhibitors from plant secondary metabolites. | nih.gov |

| Random Forest | Prediction of glycosyltransferase family 1 (GT1) enzyme substrates. | engconfintl.org |

Expanding Interdisciplinary Research Applications in Chemical Biology and Material Science

The unique properties of 3-NPG and other enzyme-cleavable glycosides are being leveraged in exciting interdisciplinary research at the interface of chemical biology and materials science.

Glycoside-Functionalized Nanoparticles are emerging as powerful tools in nanobiotechnology. nih.govnih.gov Gold nanoparticles functionalized with galactose derivatives, for instance, can be used for targeted drug delivery and biosensing applications. rsc.orgbeilstein-journals.org The glycan coating can improve the biocompatibility of the nanoparticles and facilitate specific interactions with cells and proteins. nih.govrsc.orgbeilstein-journals.org The enzymatic cleavage of a substrate like 3-NPG on the nanoparticle surface could be used to trigger the release of a cargo or generate a detectable signal.

Stimuli-Responsive Materials are "smart" materials that change their properties in response to a specific trigger. nih.govnih.gov Enzyme-cleavable glycosides are ideal components for creating enzyme-responsive materials. nih.gov For example, a hydrogel could be designed to degrade and release a therapeutic agent in the presence of β-galactosidase. This approach allows for the development of targeted drug delivery systems that release their payload only at the site of specific enzyme activity. nih.govucsd.edu The incorporation of genetically engineered cells that produce a specific enzyme in response to a stimulus into a polymer composite can create biosynthetic materials with complex, programmable behaviors. ucsd.edu

These interdisciplinary applications highlight the versatility of 3-Nitrophenyl β-D-galactopyranoside and its analogues as molecular tools that extend far beyond their traditional use in the laboratory.

Q & A

Basic Research Questions

Q. How is 3-Nitrophenyl β-D-galactopyranoside synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves regioselective glycosylation or enzymatic transglycosylation. For example, 4-nitrophenyl galactopyranosides are synthesized via enzymatic acetylation using Novozym® 435 and vinyl acetate to introduce acetyl groups at specific hydroxyl positions . Characterization employs nuclear magnetic resonance (NMR) to confirm regiochemistry (e.g., δH 4.99 ppm for H-1 in β-D-galactopyranosides) and infrared (IR) spectroscopy to identify functional groups (e.g., nitro group stretching at ~1520 cm⁻¹) .

Q. What are the standard assay conditions for using 3-Nitrophenyl β-D-galactopyranoside as a chromogenic substrate in enzyme activity studies?

- Methodological Answer : Optimal conditions include pH 4.0–7.5 and temperatures of 25–37°C, depending on the target enzyme (e.g., β-galactosidases). The liberated 3-nitrophenol is quantified spectrophotometrically at 405–420 nm. Assays should include controls for non-enzymatic hydrolysis and use substrate concentrations below the Km to ensure linear kinetics .

Q. How does the choice of nitrophenyl isomer (ortho, meta, para) affect substrate specificity in glycosidase assays?

- Methodological Answer : The nitro group position influences steric hindrance and electronic effects. Ortho-substituted derivatives (e.g., 2-nitrophenyl) exhibit lower solubility and altered binding kinetics compared to para-substituted analogs due to steric clashes with enzyme active sites. Meta-substituted derivatives (e.g., 3-nitrophenyl) may offer intermediate properties, requiring empirical validation via Michaelis-Menten kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictory kinetic data when using 3-Nitrophenyl β-D-galactopyranoside in enzyme inhibition studies?

- Methodological Answer : Discrepancies often arise from impurities in substrate batches or assay conditions. Validate purity via HPLC (≥98% by area) and ensure consistent buffer ionic strength. Use stopped-flow spectroscopy (e.g., fluorescence quenching) to measure rapid association/dissociation rates, as demonstrated for concanavalin A with 4-nitrophenyl mannopyranosides .

Q. What strategies optimize regioselective modifications of 3-Nitrophenyl β-D-galactopyranoside for probing glycan-protein interactions?

- Methodological Answer : Enzymatic acetylation or chemical benzoylation at specific hydroxyl positions (e.g., 6-O-acetyl or 2,6-di-O-benzoyl derivatives) can modulate binding to lectins. For example, 4-nitrophenyl 6-O-acetyl-β-D-galactopyranoside showed enhanced specificity in studies of pathogenic glycan-binding proteins .

Q. How can structural studies (e.g., X-ray crystallography) elucidate the binding mode of 3-Nitrophenyl β-D-galactopyranoside to β-galactosidases?

- Methodological Answer : Co-crystallize the enzyme-substrate complex in the presence of transition-state analogs (e.g., galactonoamidrine). Compare with para-substituted analogs to map nitro group interactions in the active site. NMR titration experiments (e.g., - HSQC) can further resolve binding-induced conformational changes .

Q. What advanced analytical methods distinguish between α- and β-anomers of nitrophenyl galactopyranosides in reaction mixtures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報